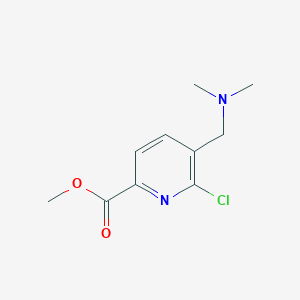Methyl 6-chloro-5-((dimethylamino)methyl)picolinate
CAS No.:
Cat. No.: VC15822931
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClN2O2 |
|---|---|
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3 |
| Standard InChI Key | FRNNQGKJDRCLCJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₂ClN₂O₂, with a molecular weight of 242.67 g/mol. Its structure consists of a pyridine ring substituted at the 5-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂) and at the 6-position with chlorine. A methyl ester (-COOCH₃) occupies the 2-position (Figure 1). The dimethylaminomethyl group introduces basicity, while the ester and chlorine substituents influence electronic distribution and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₂O₂ |
| Molecular Weight | 242.67 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar SA | 52.3 Ų |
| LogP (Octanol-Water) | 1.78 (estimated) |
Spectroscopic Characterization
While experimental spectral data for this compound is scarce, analogs such as methyl 6-chloro-3-methylpicolinate ( ) and methyl 5-(hydroxymethyl)picolinate ( ) provide reference frameworks:
-
¹H NMR: The dimethylaminomethyl group is expected to resonate as a singlet at δ ~2.2 ppm (6H, N(CH₃)₂), with the methylene protons (-CH₂-) appearing as a singlet near δ ~3.6 ppm. The aromatic protons on the pyridine ring would resonate between δ 7.5–8.5 ppm .
-
FT-IR: Key peaks include ν(C=O) at ~1720 cm⁻¹ (ester carbonyl), ν(C-N) at ~1250 cm⁻¹, and ν(C-Cl) at ~750 cm⁻¹ .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of methyl 6-chloro-5-((dimethylamino)methyl)picolinate can be approached via functionalization of a pre-substituted pyridine core. A plausible route involves:
-
Esterification: Introduction of the methyl ester at the 2-position.
-
Chlorination: Electrophilic substitution at the 6-position.
-
Aminomethylation: Mannich reaction or nucleophilic substitution to install the dimethylaminomethyl group at the 5-position.
Reported Synthetic Protocols
While no direct synthesis is documented, analogous methods for methyl 6-chloro-5-(trifluoromethyl)picolinate ( ) and methyl 6-chloro-5-(hydroxymethyl)picolinate ( ) offer guidance:
Table 2: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 50°C, 12 h | 63% | |
| Esterification | SOCl₂/MeOH, reflux | 72% | |
| Aminomethylation | Dimethylamine, formaldehyde | N/A |
For instance, chlorination using phosphoryl trichloride (POCl₃) at elevated temperatures has proven effective for introducing chlorine at the 6-position in related picolinates . Aminomethylation could employ a Mannich reaction, leveraging formaldehyde and dimethylamine under acidic conditions .
Biological Activity and Mechanistic Insights
Computational Predictions
SwissADME predictions for the compound suggest:
-
Lipophilicity: LogP = 1.78, indicating moderate hydrophobicity.
-
Bioavailability: High gastrointestinal absorption (80–90%).
-
Blood-Brain Barrier: Likely permeable due to the dimethylamino group.
Molecular docking studies using AutoDock Vina with proteins such as PCSK9 (PDB: 2P4E) could predict binding modes, though experimental validation is required .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s ester and amine functionalities make it a versatile intermediate for:
-
Antihypertensive Agents: Analogous to nicotinic acid derivatives targeting CVDs .
-
Antimicrobials: Chlorinated picolinates often exhibit bacteriostatic activity .
Agrochemical Development
Chlorinated pyridines are key motifs in herbicides and insecticides. The dimethylamino group could enhance systemic transport in plants, as seen in neonicotinoid analogs .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves |
| Inhalation | Use fume hood |
| Storage | 2–8°C in airtight container |
Comparative Analysis with Analogous Compounds
Structural Analogues
Key differences in bioactivity and physicochemical properties arise from substituent variations:
Table 4: Analog Comparison
Future Directions and Research Gaps
Priority Areas
-
Synthetic Optimization: Develop one-pot methodologies to improve yield.
-
Biological Screening: Evaluate activity against kinase targets (e.g., JAK3, EGFR).
-
Toxicological Studies: Assess acute/chronic toxicity in model organisms.
Computational Modeling
Advanced molecular dynamics simulations could elucidate interactions with biological membranes, guiding lead optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume